cis-Dichlorobis(triphenylphosphine)platinum(II)
Overview
Description
cis-Dichlorobis(triphenylphosphine)platinum(II) is a coordination complex with the formula [PtCl2(C18H15P)2]. It is a widely studied compound in the field of organometallic chemistry due to its interesting chemical properties and applications. The compound consists of a platinum(II) center coordinated to two chloride ions and two triphenylphosphine ligands in a cis configuration.
Mechanism of Action
Target of Action
It is known that platinum complexes often interact with dna, proteins, and other cellular components .
Mode of Action
The compound is a platinum complex, and platinum complexes are generally known to interact with biological molecules through coordination bonds . The cis configuration of the two chlorine ligands in this complex suggests that it may have a similar mode of action to other cis-platinum complexes .
Biochemical Pathways
Platinum complexes are known to interfere with various cellular processes, including DNA replication and transcription, protein synthesis, and cell division .
Pharmacokinetics
It is known that the bioavailability of platinum complexes can be influenced by factors such as their chemical structure, formulation, and route of administration .
Result of Action
Platinum complexes are generally cytotoxic and can induce cell death through mechanisms such as dna damage, inhibition of dna repair, and induction of apoptosis .
Action Environment
The action, efficacy, and stability of cis-Dichlorobis(triphenylphosphine)platinum(II) can be influenced by various environmental factors. These may include the chemical environment within cells, the presence of other molecules that can interact with the platinum complex, and physical factors such as temperature and pH .
Preparation Methods
Synthetic Routes and Reaction Conditions
cis-Dichlorobis(triphenylphosphine)platinum(II) can be synthesized through the reaction of potassium tetrachloroplatinate(II) with triphenylphosphine in an aqueous ethanol solution. The reaction is typically carried out under reflux conditions. The general reaction is as follows:
K2[PtCl4]+2P(C6H5)3→cis−[PtCl2(P(C6H5)3)2]+2KCl
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis of cis-Dichlorobis(triphenylphosphine)platinum(II) generally follows similar laboratory procedures but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
cis-Dichlorobis(triphenylphosphine)platinum(II) undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted by other ligands such as amines, phosphines, or thiolates.
Oxidative Addition: The compound can undergo oxidative addition reactions with halogens or organic halides.
Reductive Elimination: It can also participate in reductive elimination reactions to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents such as dichloromethane or acetonitrile, often at room temperature or slightly elevated temperatures.
Oxidative Addition: Requires the presence of halogens or organic halides, usually performed under inert atmosphere conditions.
Reductive Elimination: Often facilitated by heating or the presence of reducing agents.
Major Products
Substitution Reactions: Formation of new platinum complexes with different ligands.
Oxidative Addition: Formation of platinum(IV) complexes.
Reductive Elimination: Formation of organic products with new carbon-carbon or carbon-heteroatom bonds.
Scientific Research Applications
cis-Dichlorobis(triphenylphosphine)platinum(II) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation, hydroformylation, and cross-coupling reactions.
Biology: Studied for its potential anticancer properties, as platinum complexes are known to interact with DNA.
Medicine: Investigated for its potential use in chemotherapy, particularly in the treatment of certain types of cancer.
Industry: Utilized in the synthesis of other platinum-containing compounds and in platinum plating processes.
Comparison with Similar Compounds
Similar Compounds
trans-Dichlorobis(triphenylphosphine)platinum(II): Similar structure but with trans configuration of ligands.
cis-Dichlorobis(triethylphosphine)platinum(II): Similar structure with triethylphosphine ligands instead of triphenylphosphine.
cis-Dichlorobis(dimethyl sulfoxide)platinum(II): Similar structure with dimethyl sulfoxide ligands.
Uniqueness
cis-Dichlorobis(triphenylphosphine)platinum(II) is unique due to its specific ligand arrangement and the steric and electronic properties imparted by the triphenylphosphine ligands. These properties influence its reactivity and stability, making it a valuable compound for various applications in catalysis and medicinal chemistry.
Properties
IUPAC Name |
dichloroplatinum;triphenylphosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H15P.2ClH.Pt/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFJSPPHVXDRIE-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Pt]Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30Cl2P2Pt | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
790.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10199-34-5, 14056-88-3, 15604-36-1 | |
Record name | Dichlorobis(triphenylphosphine)platinum | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10199-34-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | trans-Dichlorobis(triphenylphosphine)platinum(II) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Dichlorobis(triphenylphosphine)platinum(II) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What are the typical applications of cis-Dichlorobis(triphenylphosphine)platinum(II) in organic synthesis?
A1: cis-Dichlorobis(triphenylphosphine)platinum(II) is a versatile catalyst often employed in various organic reactions. For instance, it facilitates the methylation of allylic alcohols to form allylic methyl ethers. [] This reaction proceeds in a benzene-methanol solvent system. Interestingly, the stereochemistry of the starting allylic alcohol influences the product distribution. [] Additionally, cis-Dichlorobis(triphenylphosphine)platinum(II) reacts with "cyclenphosphorane" to generate both monodentate and bidentate phosphoranide adducts. [, ]
Q2: How does the structure of cis-Dichlorobis(triphenylphosphine)platinum(II) influence its reactivity?
A2: The cis configuration of the two chloride ligands in cis-Dichlorobis(triphenylphosphine)platinum(II) is crucial for its catalytic activity. This arrangement facilitates the formation of reactive intermediates by allowing the substrate to coordinate to the platinum center. The bulky triphenylphosphine ligands also play a vital role by influencing the reaction pathway and enhancing selectivity. For example, in the reaction with "cyclenphosphorane," the steric hindrance imposed by the triphenylphosphine ligands dictates the formation of either monodentate or bidentate adducts. [, ]
Q3: Are there any crystallographic studies available that provide insights into the structure of cis-Dichlorobis(triphenylphosphine)platinum(II) and its complexes?
A3: Yes, X-ray crystallography studies have been instrumental in elucidating the structure of cis-Dichlorobis(triphenylphosphine)platinum(II) complexes. In a study investigating its reaction with “cyclenphosphorane”, researchers successfully determined the crystal structure of the (η2-cyclenP)PtClPPh3 adduct. [, ] This structure confirmed the bidentate coordination of the cyclenphosphorane ligand to the platinum center. Similarly, crystallographic studies on the reaction of cis-Dichlorobis(triphenylphosphine)platinum(II) with isopropenylacetylene provided detailed structural information on the resulting platinum(II) complexes. []
Q4: Has cis-Dichlorobis(triphenylphosphine)platinum(II) been used in the synthesis of any organometallic complexes?
A4: Absolutely. The reaction of cis-Dichlorobis(triphenylphosphine)platinum(II) with a deprotonated phosphamonocarbaborane ligand led to the formation of both a σ-bonded complex and an η4-complex. [] This highlights the versatility of cis-Dichlorobis(triphenylphosphine)platinum(II) in accessing diverse coordination modes with organometallic ligands.
Q5: Are there any known limitations to using cis-Dichlorobis(triphenylphosphine)platinum(II) as a catalyst?
A5: While a powerful catalyst, cis-Dichlorobis(triphenylphosphine)platinum(II) has limitations. For example, in the methylation of allylic alcohols, the reaction selectivity can be substrate-dependent. When starting with an allylic alcohol possessing a quasi-equatorial hydroxy group, the reaction yields a mixture of both the 3α-methoxy and 3β-methoxy products, diminishing the overall selectivity. []
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